molecular formula C9H18BrN B13120346 4-(2-Bromoethyl)-3-ethylpiperidine

4-(2-Bromoethyl)-3-ethylpiperidine

Cat. No.: B13120346
M. Wt: 220.15 g/mol
InChI Key: PNLSPXBVLHFRHO-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-3-ethylpiperidine (CAS 808100-55-2) is a valuable chemical building block in advanced organic synthesis and medicinal chemistry research. This compound features a piperidine ring system substituted with both a 2-bromoethyl group and an ethyl group, making it a versatile intermediate for the construction of more complex nitrogen-containing molecules. The reactive bromoethyl side chain is particularly useful for further functionalization through nucleophilic substitution reactions, enabling researchers to extend molecular structures or create key cyclic systems. This scaffold is highly relevant in the enantioselective synthesis of indole alkaloids, a class of natural products with significant biological activity . For instance, related 3-ethylpiperidine derivatives serve as key precursors in the synthesis of complex structures like (+)-R-decarbomethoxytetrahydrosecodine . The structural features of 4-(2-Bromoethyl)-3-ethylpiperidine make it a critical intermediate for researchers developing novel synthetic methodologies and exploring structure-activity relationships in drug discovery programs. As a specialized research chemical, it is supplied for laboratory applications only. Please note: This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

4-(2-bromoethyl)-3-ethylpiperidine

InChI

InChI=1S/C9H18BrN/c1-2-8-7-11-6-4-9(8)3-5-10/h8-9,11H,2-7H2,1H3

InChI Key

PNLSPXBVLHFRHO-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCC1CCBr

Origin of Product

United States

Preparation Methods

Halogenation via Bromoalkylation

A common approach to introduce the 2-bromoethyl group at the 4-position of piperidine involves nucleophilic substitution using bromoalkyl reagents such as 2-bromoethanol or bromoethane derivatives in the presence of bases like potassium carbonate. This method is supported by patent literature describing the preparation of related intermediates:

  • Example Process: Ethyl isonipecotate (a piperidine derivative) is reacted with 2-bromoethanol and potassium carbonate in toluene under reflux with Dean-Stark conditions to facilitate the substitution reaction, yielding 4-(2-bromoethyl) derivatives with approximately 80% conversion efficiency.

  • Reaction Conditions: Reflux in toluene, use of bases (e.g., potassium carbonate), and removal of water to drive the reaction forward.

  • Advantages: High conversion, avoidance of dimer impurities common in other methods, and scalable for industrial production.

Protection and Deprotection Strategies

To improve regioselectivity, the piperidine nitrogen is often protected (e.g., as tert-butyl carbamate) before introducing the bromoethyl group. For example:

  • Synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate involves first forming the tert-butyl carbamate of piperidine, followed by bromination with bromoethane in the presence of potassium carbonate.

  • This protection prevents unwanted side reactions at the nitrogen and facilitates selective substitution at the 4-position.

Purification and Characterization

  • Purification is typically achieved by vacuum distillation, crystallization, or chromatography depending on scale and purity requirements.

  • Analytical methods such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity.

Summary Table of Preparation Methods

Step Starting Material/Intermediate Reagents & Conditions Outcome Yield/Notes
1 Piperidine or ethyl-substituted piperidine Protection with tert-butyl chloroformate tert-butyl piperidine-1-carboxylate Facilitates selective substitution
2 tert-butyl piperidine-1-carboxylate Reaction with bromoethane + K2CO3 in toluene, reflux tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate High yield, selective bromination
3 Ethyl isonipecotate (or 3-ethyl piperidine derivative) 2-bromoethanol + K2CO3, reflux in toluene, Dean-Stark 4-(2-bromoethyl)-3-ethylpiperidine intermediate ~80% conversion, minimized dimer formation
4 Protected intermediate Deprotection (acidic or thermal) 4-(2-Bromoethyl)-3-ethylpiperidine Purification by distillation or crystallization

Research Findings and Considerations

  • The use of potassium carbonate as a base is critical to facilitate nucleophilic substitution while minimizing side reactions.

  • Avoidance of dimer impurities, a common problem in earlier methods, is achieved by optimized reaction conditions, improving safety and yield.

  • Protection of the piperidine nitrogen improves regioselectivity and product stability during halogenation.

  • Industrial scale synthesis employs precise control of temperature, reaction time, and solvent systems to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-3-ethylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation: N-oxides or other oxidized forms.

    Reduction: Reduced derivatives with the bromoethyl group converted to an ethyl group.

Scientific Research Applications

4-(2-Bromoethyl)-3-ethylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-3-ethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Highlights Applications
4-(2-Bromoethyl)-3-ethylpiperidine C₉H₁₈BrN 220.15 3-ethyl, 4-(2-bromoethyl) SN2 reactions, chiral synthesis Alkaloid intermediates
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate C₁₂H₂₂BrNO₂ 292.21 Boc-protected N, bromoethyl Stable intermediate for deprotection Multi-step organic synthesis
4-(2-Bromoethyl)-1,2-difluorobenzene C₈H₇BrF₂ 221.04 Difluoroaryl, bromoethyl Electrophilic NAS reactions Fluorinated materials

Table 2. Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Hydrogen Bond Acceptors Bioavailability Score
4-(2-Bromoethyl)-3-ethylpiperidine 2.45 5.2 (DMSO) 1 0.55
Ethyl 2-(piperidin-4-yl)acetate 1.12 25.9 (water) 3 0.93
2-(4-(2-Bromoethyl)phenyl)isoindoline-1,3-dione 3.78 0.8 (DMSO) 4 0.34

Biological Activity

4-(2-Bromoethyl)-3-ethylpiperidine is an organic compound belonging to the piperidine class, characterized by a bromoethyl group at the fourth position and an ethyl group at the third position of the piperidine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and other fields.

  • Molecular Formula : C9H18BrN
  • Molecular Weight : 220.15 g/mol
  • IUPAC Name : 4-(2-bromoethyl)-3-ethylpiperidine
  • Canonical SMILES : CCC1CNCCC1CCBr

The biological activity of 4-(2-Bromoethyl)-3-ethylpiperidine is primarily attributed to its reactivity due to the bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of enzyme activities and receptor interactions, which can affect various biochemical pathways within cells.

Cytotoxicity and Antiviral Activity

In vitro studies on related piperidine derivatives have demonstrated varying degrees of cytotoxicity and antiviral activity. For example, derivatives have been tested against viruses such as HIV-1, showing moderate protective effects in cellular assays. Although specific data for 4-(2-Bromoethyl)-3-ethylpiperidine is not extensively documented, its structural analogs indicate potential antiviral properties that warrant further investigation.

Compound Virus Target CC50 (μM)
3-Phenylpiperidine derivativeHIV-192
Other virusesVaries

Case Studies

A recent study explored the synthesis and biological evaluation of various piperidine derivatives, including those structurally similar to 4-(2-Bromoethyl)-3-ethylpiperidine. The results highlighted their potential as new therapeutic agents with specific focus on their interactions with viral and bacterial targets.

One notable finding was that modifications in the piperidine structure could lead to enhanced antiviral activity while maintaining low cytotoxicity levels in mammalian cells. This suggests that further research into 4-(2-Bromoethyl)-3-ethylpiperidine could yield valuable insights into its therapeutic potential .

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